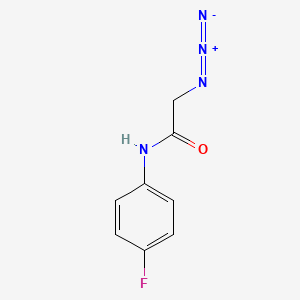

2-azido-N-(4-fluorophenyl)acetamide

Description

Contextualizing N-Arylacetamides as Synthetic Intermediates and Pharmacophore Building Blocks

The N-arylacetamide moiety is a fundamental structural unit found in a vast array of biologically active compounds and is a cornerstone in medicinal chemistry. iucr.orgsciforum.net This scaffold is present in numerous pharmaceuticals, agrochemicals, and natural products. sciforum.netnih.govnih.gov Its prevalence is due to the amide bond's structural role in biopolymers like proteins and its ability to participate in crucial hydrogen bonding interactions with biological targets. iucr.org

Overview of 2-Azido-N-(4-fluorophenyl)acetamide within Contemporary Research Domains

Within this context, This compound emerges as a molecule of interest, integrating the reactive potential of the azido (B1232118) group with the proven N-arylacetamide scaffold. iucr.orgontosight.ai Its structure features an azide (B81097) group positioned for synthetic transformations and a fluorinated phenyl ring, a common modification in medicinal chemistry to enhance metabolic stability and binding affinity. ontosight.ai

This compound serves as a valuable building block in several research areas. The presence of the azide functionality makes it a prime candidate for use in click chemistry, enabling its conjugation to other molecules for various applications, including the development of novel materials and bioconjugates. ontosight.ai In medicinal chemistry, compounds with the N-arylacetamide core are investigated for a wide range of biological activities. iucr.orgnih.gov The synthesis and detailed structural analysis of this compound have been reported, providing a solid foundation for its further exploration. iucr.orgiucr.org A study on its crystal structure revealed key details about its conformation and intermolecular interactions, which are crucial for understanding its behavior and for designing future derivatives. iucr.orgiucr.org

A straightforward synthesis involves the reaction of 2-chloro-N-(4-fluorophenyl)acetamide with sodium azide. iucr.orgiucr.org This method provides the target compound which can then be purified by crystallization. iucr.orgiucr.org

Table 1: Key Research Findings for this compound

Click to view table

| Research Area | Key Findings | References |

| Synthesis | Synthesized by reacting 2-chloro-N-(4-fluorophenyl)acetamide with sodium azide in an ethanol (B145695)/water mixture. | iucr.orgiucr.org |

| Structural Analysis | The crystal structure has been determined, showing two independent molecules in the asymmetric unit with different azide group orientations. Molecules form hydrogen-bonded chains. | iucr.orgiucr.org |

| Potential Applications | Identified as a useful reagent for click chemistry due to its azide functionality. The N-arylacetamide core is a known pharmacophore, suggesting potential for medicinal chemistry exploration. | iucr.orgontosight.ai |

Table 2: Compound Names Mentioned

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-azido-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4O/c9-6-1-3-7(4-2-6)12-8(14)5-11-13-10/h1-4H,5H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAFZJRQNDLNGIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CN=[N+]=[N-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Azido N 4 Fluorophenyl Acetamide

Established Synthetic Routes via Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of organic synthesis, providing a direct pathway for the introduction of the azido (B1232118) functional group. The reactivity of the haloacetamide precursor is critical, with the choice of the halogen atom influencing reaction conditions and efficiency.

A well-documented and reliable method for preparing 2-azido-N-(4-fluorophenyl)acetamide is the reaction of 2-chloro-N-(4-fluorophenyl)acetamide with sodium azide (B81097). nih.gov This Sₙ2 reaction involves the azide ion acting as a nucleophile, attacking the carbon atom bonded to the chlorine, which is displaced as a chloride ion.

The synthesis is typically performed by refluxing the reactants in a suitable solvent system. nih.gov A slight excess of sodium azide is often used to ensure the complete conversion of the starting material. nih.gov One specific study reported a yield of 69% for this conversion. nih.gov

| Reactant | Molar Amount (mol) | Role |

| 2-Chloro-N-(4-fluorophenyl)acetamide | 0.011 | Substrate |

| Sodium Azide | 0.015 | Nucleophile |

| Table 1: Stoichiometry for the synthesis of this compound. nih.gov |

The synthesis of this compound can also be achieved by using 2-bromo-N-(4-fluorophenyl)acetamide as the starting material. In nucleophilic substitution reactions, bromide is generally a better leaving group than chloride due to its lower electronegativity and larger size, which makes the C-Br bond weaker than the C-Cl bond. This suggests that the reaction with the bromo-precursor could potentially proceed under milder conditions or in shorter reaction times compared to the chloro-analogue.

While specific literature detailing this exact transformation is less common than for the chloro-derivative, the chemical principles are well-established. The reaction of benzylic bromides with sodium azide to form the corresponding azides is a standard and efficient process. nih.gov Therefore, reacting 2-bromo-N-(4-fluorophenyl)acetamide with sodium azide is a chemically sound and viable synthetic route. The conditions would likely be similar to those used for the chloro compound, involving a polar solvent and moderate heating.

Optimization of Reaction Conditions for Compound Synthesis

To maximize the yield and purity of this compound, careful optimization of reaction conditions is essential. Key parameters include the choice of solvent, reaction temperature, and duration.

The choice of solvent is critical as it must dissolve the reactants, particularly the ionic sodium azide, and facilitate the nucleophilic substitution mechanism.

Ethanol (B145695)/Water: A mixed solvent system of ethanol and water (e.g., a 70:30 ratio) has been successfully used. nih.govresearchgate.net The aqueous portion helps to dissolve the sodium azide, while the ethanol ensures the solubility of the organic substrate, 2-chloro-N-(4-fluorophenyl)acetamide. This system is effective for reactions conducted at reflux temperatures. nih.gov

Dimethylformamide (DMF): DMF is a polar aprotic solvent that is also highly effective for Sₙ2 reactions. It can enhance the nucleophilicity of the azide ion by solvating the sodium cation effectively, leaving the azide anion relatively "bare" and more reactive. Syntheses of analogous azido-acetamide compounds have been successfully carried out in DMF.

| Solvent System | Type | Rationale for Use | Reference |

| Ethanol/Water (70:30) | Protic/Polar | Solubilizes both organic substrate and inorganic azide salt. | nih.govresearchgate.net |

| DMF | Polar Aprotic | Enhances nucleophilicity of the azide anion, often allowing for lower reaction temperatures. | |

| Table 2: Comparison of Solvent Systems. |

Temperature and reaction time are interdependent variables that must be controlled to ensure the reaction goes to completion while minimizing the formation of byproducts.

For the synthesis starting from the chloro-precursor in an ethanol/water mixture, the reaction is typically conducted at reflux. nih.gov A specific set of parameters involves refluxing at 353 K (80 °C) for 24 hours. nih.govresearchgate.net These conditions provide the necessary activation energy for the substitution to occur at a reasonable rate.

| Parameter | Value | Condition | Reference |

| Temperature | 353 K (80 °C) | Reflux | nih.govresearchgate.net |

| Reaction Time | 24 hours | - | nih.govresearchgate.net |

| Table 3: Established Reaction Parameters. nih.govresearchgate.net |

Monitoring the progress of the synthesis is crucial to determine the point of completion and to prevent the formation of impurities from prolonged reaction times or excessive heat. Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique for this purpose. nih.gov

To monitor the conversion, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting material (2-halo-N-(4-fluorophenyl)acetamide). As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot, representing the product this compound, will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. nih.govresearchgate.net Since many organic azides may not be visible under UV light, specific staining methods can be employed for visualization.

Molecular and Supramolecular Structural Analysis of 2 Azido N 4 Fluorophenyl Acetamide

X-ray Crystallographic Elucidation of Solid-State Structure

Asymmetric Unit Composition and Independent Molecular Conformations

The asymmetric unit of the crystalline 2-azido-N-(4-fluorophenyl)acetamide is composed of two independent molecules. researchgate.net These two molecules exhibit moderate conformational differences, primarily distinguished by the orientation of the azido (B1232118) group. researchgate.net This contrasts with the closely related compound, 2-azido-N-(4-methylphenyl)acetamide, where the asymmetric unit contains three independent molecules. nih.goviucr.orgiucr.org In the case of this compound, the two distinct molecules are connected by a weak C15=O2⋯Cg1 interaction. researchgate.net

Rotational Orientations of Azido and Phenyl Moieties

The two independent molecules within the asymmetric unit of this compound are characterized by differing orientations of their azido groups. researchgate.net The dihedral angle involving the azide (B81097) group (N3/N4) is reported as -106.1 (2)°. researchgate.net

The rotational orientation of the 4-fluorophenyl ring relative to the acetamide (B32628) group is a key conformational feature. In one of the independent molecules, the dihedral angle between the plane of the N1/C7/C8/O1 atoms and the C1-C6 phenyl ring is 21.85 (13)°. researchgate.net For the other molecule, the corresponding angle is similar. researchgate.net The conformation of the phenyl groups in related N-arylacetamides is often influenced by the formation of intramolecular hydrogen bonds. nih.goviucr.org

Analysis of N—N—C—C Torsion Angles

The conformation of the azidoacetamide moiety can be precisely described by the N—N—C—C torsion angle. While specific N—N—C—C torsion angle values for this compound are not detailed in the provided sources, the differing orientations of the azido group in the two independent molecules indicate distinct torsion angles for each. researchgate.net

For comparative purposes, the crystal structure of the analogous compound 2-azido-N-(4-methylphenyl)acetamide features three independent molecules with significantly different N—N—C—C torsion angles of -173.9 (2)°, -102.7 (2)°, and -173.6 (2)°. nih.goviucr.orgresearchgate.net This highlights the conformational flexibility of the azido group in this class of compounds.

| Selected Torsion Angles for 2-azido-N-(4-methylphenyl)acetamide | |

| Torsion Angle | **Value (°) ** |

| N3—N2—C9—C8 | -173.9 (2) |

| N7—N6—C18—C17 | -102.7 (2) |

| N11—N10—C27—C26 | -173.6 (2) |

| Data for the closely related methylphenyl analog illustrates the rotational variability of the azido group. nih.goviucr.org |

Intermolecular Interactions and Crystal Packing Architectures

The crystal packing of this compound is primarily governed by a network of hydrogen bonds, which assemble the individual molecules into a stable, three-dimensional supramolecular architecture.

N—H⋯O Hydrogen Bonding Networks and Chain Formation

In the crystal lattice, each of the two independent molecules of this compound participates in the formation of infinite chains through intermolecular N—H⋯O hydrogen bonds. researchgate.net These chains extend along the c-axis direction, with each molecule hydrogen bonding to its symmetry-related counterparts. researchgate.net This chain formation is a characteristic feature of this compound class, with the related 2-azido-N-(4-methylphenyl)acetamide also forming zigzag chains via N—H⋯O interactions. nih.goviucr.orgresearchgate.net The chains in the fluorinated compound are further linked by other interactions, including C—F⋯π(ring), C=O⋯π(ring), and slipped π-stacking interactions. researchgate.net

| Hydrogen-Bond Geometry for 2-azido-N-(4-methylphenyl)acetamide (Å, °) | ||||

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |

| N1—H1A⋯O1i | 0.86 (3) | 2.04 (3) | 2.867 (2) | 162 (2) |

| N5—H5A⋯O2i | 0.85 (3) | 2.01 (3) | 2.833 (2) | 163 (2) |

| N9—H9C⋯O3i | 0.81 (3) | 2.05 (3) | 2.835 (2) | 163 (2) |

| Geometric data for the N—H⋯O hydrogen bonds in the crystal structure of the related methylphenyl analog. iucr.org |

Intramolecular C—H⋯O Hydrogen Bonds

The presence of weak intramolecular C—H⋯O hydrogen bonds is a notable feature in related structures, where they contribute to the stability of the molecular conformation. nih.goviucr.org For instance, in 2-chloro-N-(4-fluorophenyl)acetamide, an intramolecular C—H⋯O hydrogen bond results in the formation of a six-membered ring. nih.gov Similarly, in 2-azido-N-(4-methylphenyl)acetamide, these intramolecular interactions are understood to partially dictate the rotational orientation of the phenyl groups relative to the carboxamide moieties. nih.goviucr.org While not explicitly detailed for this compound in the provided search results, the observation of these bonds in closely related analogs suggests they may also play a role in its conformational preferences.

Characterization of Specific Non-Covalent Interactions

The stability and packing of the crystal structure of this compound are significantly influenced by a network of non-covalent interactions that connect the primary hydrogen-bonded chains. These include C—F⋯π(ring), C=O⋯π(ring), and slipped π-stacking interactions. nih.goviucr.org A Hirshfeld surface analysis has been utilized to further investigate these contacts. nih.gov

The hydrogen-bonded chains within the crystal structure are interconnected through C—F⋯π(ring) interactions. In this arrangement, the fluorine atom of a 4-fluorophenyl ring on one molecule interacts with the centroid of the aromatic ring of a neighboring molecule. iucr.org These interactions, where the electronegative fluorine atom is attracted to the electron-rich π system of the phenyl ring, play a crucial role in linking the molecular chains. iucr.org Specifically, the C4—F1 group of one molecule interacts with the Cg1 ring centroid of an adjacent molecule, and similarly, the C12—F2 group interacts with the Cg2 centroid of another neighboring molecule, effectively stitching the hydrogen-bonded chains together. iucr.org

| Interaction | Donor | Acceptor | Symmetry Code |

| C—F⋯π(ring) | C4—F1 | Cg1 (Centroid of C1–C6 ring) | x + 1, y + 1, z + 1 |

| C—F⋯π(ring) | C12—F2 | Cg2 (Centroid of C9–C14 ring) | x + 2, y + 1, z + 2 |

| Table based on data from Missioui et al., 2022. iucr.org |

In addition to the C—F⋯π contacts, the crystal packing is further stabilized by C=O⋯π(ring) interactions. A notable example is the weak interaction observed between the carbonyl group of one of the independent molecules (containing O2) and the phenyl ring of the other independent molecule (containing the C1–C6 ring). iucr.org This interaction connects the two distinct molecules within the asymmetric unit. iucr.org The geometric parameters defining this contact have been precisely determined through crystal structure analysis. iucr.org

| Interaction | Donor Atom | Acceptor Ring Centroid | Distance (O⋯Cg) | Distance (C⋯Cg) | Angle (C=O⋯Cg) |

| C15=O2⋯π(ring) | O2 | Cg1 (C1–C6) | 3.904 (2) Å | 3.902 (2) Å | 80.88 (13)° |

| Table based on data from Missioui et al., 2022. iucr.org |

The supramolecular assembly is also characterized by the presence of weak, slipped π-stacking interactions. iucr.org These interactions occur between the phenyl rings of centrosymmetrically related molecules. iucr.org Rather than a direct face-to-face stacking, the rings are offset, a configuration referred to as "slipped." This arrangement helps to minimize repulsive forces while still allowing for attractive π-π interactions. The centroid-to-centroid distance between the stacked C1–C6 benzene (B151609) rings is 3.8661 (13) Å, with a calculated slippage of 1.6 Å. iucr.org This type of interaction is a common feature in the crystal packing of aromatic compounds and contributes significantly to the stability of the layered structure. iucr.org

| Interaction Type | Interacting Rings | Centroid-to-Centroid Distance | Slippage |

| Slipped π-Stacking | C1–C6 and C1–C6 (centrosymmetrically related) | 3.8661 (13) Å | 1.6 Å |

| Table based on data from Missioui et al., 2022. iucr.org |

Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-azido-N-(4-fluorophenyl)acetamide, both proton (¹H) and carbon-13 (¹³C) NMR were employed to confirm its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

In the ¹H NMR spectrum of this compound, recorded in DMSO-d₆, distinct signals corresponding to the different types of protons in the molecule are observed. A singlet appears at 4.02 ppm, which is attributed to the two protons of the methylene (B1212753) (CH₂) group adjacent to the azide (B81097). The aromatic protons on the 4-fluorophenyl ring resonate as a multiplet in the range of 6.93–7.11 ppm, accounting for four protons. A singlet corresponding to the amide (NH) proton is also present at 10.05 ppm. nih.gov

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| 10.05 | s | 1H | NH |

| 6.93-7.11 | m | 4H | Ar-H |

| 4.02 | s | 2H | CH₂ |

¹H NMR data for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum, also recorded in DMSO-d₆, provides further structural confirmation. The signal for the methylene carbon (CH₂) appears at 51.18 ppm. The aromatic carbons (Cₐᵣₒₘ) produce signals in the range of 113.90–120.86 ppm, while the carbon atom of the aromatic ring directly bonded to the nitrogen atom (Cₐᵣₒₘ—N) is observed at 131.47 ppm. The carbonyl carbon (C=O) of the amide group gives a signal at 165.71 ppm. nih.gov

| Chemical Shift (ppm) | Assignment |

| 165.71 | C=O |

| 131.47 | Cₐᵣₒₘ—N |

| 113.90-120.86 | Cₐᵣₒₘ |

| 51.18 | CH₂ |

¹³C NMR data for this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is utilized to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound shows several characteristic absorption bands. A prominent band at 3254 cm⁻¹ corresponds to the N-H stretching vibration of the amide group. The strong absorption at 2109 cm⁻¹ is characteristic of the azide (N₃) group. The C=O stretching of the amide is observed at 1660 cm⁻¹. Other notable peaks include the aromatic C-H stretching at 3073 cm⁻¹, the aliphatic C-H stretching of the CH₂ group at 2961 cm⁻¹, the C-N stretching at 1175 cm⁻¹, and the N-C stretching of the amide at 1027 cm⁻¹. nih.gov

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3254 | ν(N-H) amide |

| 3073 | ν(C-H) aromatic |

| 2961 | ν(C-H) CH₂ |

| 2109 | ν(N₃) |

| 1660 | ν(C=O) amide |

| 1175 | ν(C-N) |

| 1027 | ν(N-C) amide |

FT-IR spectral data for this compound.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Purity Assessment

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI-MS) was performed to determine the accurate molecular weight of the compound, which in turn confirms its elemental composition. The calculated monoisotopic mass for the protonated molecule [C₈H₇FN₄O + H]⁺ is 194.18. The experimentally found mass was 194.1165, which is in close agreement with the calculated value, thus confirming the molecular formula of the compound. nih.gov This technique, often coupled with liquid chromatography (LC-MS), also serves as a powerful tool for assessing the purity of the synthesized compound.

| Ion | Calculated m/z | Found m/z |

| [C₈H₇FN₄O+H]⁺ | 194.18 | 194.1165 |

HRMS data for this compound.

Reactivity Profiles and Derivatization Strategies

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Chemistry

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, a set of powerful, selective, and high-yielding reactions for the rapid synthesis of new molecules. semanticscholar.orgmdpi.comrsc.org This reaction involves the [3+2] cycloaddition between an azide (B81097) and a terminal alkyne to regioselectively produce 1,4-disubstituted 1,2,3-triazoles. semanticscholar.orgnih.gov

The reaction of 2-azido-N-(4-fluorophenyl)acetamide with various terminal alkynes under CuAAC conditions provides a straightforward and efficient route to a diverse library of 1,4-disubstituted 1,2,3-triazole acetamide (B32628) derivatives. semanticscholar.orgnih.govresearchgate.net These triazole-containing compounds are of significant interest due to their wide range of applications, including in medicinal chemistry. semanticscholar.orgnih.gov The 1,2,3-triazole core is a stable and robust pharmacophore that can act as an amide bond isostere, potentially improving properties such as bioavailability and solubility. nih.gov

For instance, the reaction of this compound with propargyl bromide in the presence of a suitable base and a copper(I) catalyst would yield the corresponding 1-( (4-fluorophenyl)carbamoyl)methyl)-1H-1,2,3-triazol-4-yl)methyl bromide. This highlights the modular nature of the CuAAC reaction, allowing for the introduction of various functionalities onto the triazole ring.

Table 1: Examples of 1,4-Disubstituted 1,2,3-Triazole Acetamide Derivatives Synthesized via CuAAC

| Alkyne Reactant | Resulting Triazole Derivative |

| Propargyl Bromide | 1-(((4-fluorophenyl)carbamoyl)methyl)-1H-1,2,3-triazol-4-yl)methyl bromide |

| Phenylacetylene | 2-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-(4-fluorophenyl)acetamide |

| 3-Butyn-1-ol | 2-(4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl)-N-(4-fluorophenyl)acetamide |

The success of the CuAAC reaction hinges on the use of an appropriate copper(I) catalyst system. nih.govnih.gov Commonly, the active Cu(I) species is generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), and a reducing agent, most often sodium ascorbate. researchgate.netnih.gov

Ligands are frequently employed to stabilize the Cu(I) oxidation state and prevent catalyst deactivation, particularly in biological applications. nih.gov Tris(benzyltriazolylmethyl)amine (TBTA) is a popular ligand that protects the copper catalyst from oxidation and other side reactions. nih.gov The reactions are typically carried out in a variety of solvents, including mixtures of water with organic solvents like DMF, or in green solvents such as glycerol. researchgate.netmdpi.com The reaction conditions are generally mild, often proceeding at room temperature, which contributes to the broad applicability of this method. mdpi.comresearchgate.net

Table 2: Common Catalyst Systems and Reaction Conditions for CuAAC

| Copper Source | Reducing Agent | Ligand (Optional) | Solvent | Temperature |

| CuSO₄·5H₂O | Sodium Ascorbate | TBTA | DMF/H₂O | Room Temperature |

| CuI | - | L-proline | Glycerol | Room Temperature |

| CuBr(PPh₃)₃ | - | DIPEA | DMF | Room Temperature |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Bioconjugation

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free variant of the azide-alkyne cycloaddition. nih.gov This reaction utilizes strained cyclooctynes, which react readily with azides without the need for a metal catalyst. nih.govchemrxiv.org The high reactivity is driven by the release of ring strain in the cyclooctyne (B158145) upon cycloaddition. nih.gov

Given its bioorthogonal nature—meaning it can proceed within a living system without interfering with native biochemical processes—SPAAC has become an invaluable tool in bioconjugation. nih.govfiu.edu While direct examples involving this compound in SPAAC for bioconjugation are not extensively documented in the provided context, its azide functionality makes it a prime candidate for such applications. For example, it could be used to label biomolecules that have been functionalized with a strained alkyne, enabling applications in cellular imaging and proteomics. fiu.edu The reaction's ability to proceed under physiological conditions makes it highly suitable for modifying sensitive biological macromolecules. nih.gov

Role as a Precursor in the Synthesis of Diverse Heterocyclic Compounds

Beyond its utility in cycloaddition reactions to form triazoles, this compound serves as a precursor for the synthesis of other heterocyclic compounds. iucr.org The azide group is a versatile functional group that can participate in various transformations. For example, azides can be reduced to primary amines, which can then be used in a multitude of subsequent reactions to build more complex molecular architectures.

Furthermore, azides can undergo reactions with other reagents to form different heterocyclic rings. For instance, the reaction of azides with phosphines in the Staudinger ligation is a well-established method for forming amide bonds. While not explicitly detailed for this specific compound in the search results, the general reactivity of the azide group suggests that this compound could be a valuable starting material for synthesizing a variety of nitrogen-containing heterocycles beyond 1,2,3-triazoles. iucr.orgnih.gov

Computational Chemistry and Molecular Modeling Studies

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method used to visualize and quantify the various intermolecular interactions within a crystal. For 2-azido-N-(4-fluorophenyl)acetamide, the crystal structure contains two independent molecules in the asymmetric unit, herein referred to as Molecule 1 (containing O1) and Molecule 2 (containing O2), which differ mainly in the orientation of their azido (B1232118) groups. Current time information in Berlin, DE.nih.govresearchgate.net This analysis was performed to understand the forces that connect these molecules into larger assemblies. Current time information in Berlin, DE.

In the crystal, each independent molecule forms N—H⋯O hydrogen-bonded chains with its counterparts. Current time information in Berlin, DE. These chains are further linked by other interactions, including C—F⋯π(ring), C=O⋯π(ring), and slipped π-stacking interactions, creating a complex three-dimensional architecture. Current time information in Berlin, DE.nih.gov

The Hirshfeld surface analysis allows for the decomposition of the crystal packing into quantitative contributions from different types of intermolecular contacts. For the two unique molecules of this compound, the percentages of the most significant contacts have been determined, highlighting the relative importance of each interaction in stabilizing the crystal structure.

The contacts involving hydrogen atoms are predominant. For Molecule 1, the most significant contacts are N⋯H/H⋯N, accounting for 34.3% of all interactions, followed by H⋯H (13.5%), O⋯H/H⋯O (12.2%), and C⋯H/H⋯C (11.9%). researchgate.net For Molecule 2, the order is slightly different, with N⋯H/H⋯N contacts still being very important at 28.8%, but H⋯H contacts having a larger contribution of 18.2%. researchgate.net The C⋯H/H⋯C and O⋯H/H⋯O contacts for Molecule 2 are 12.6% and 11.6%, respectively. researchgate.net

Below is a data table summarizing the percentage contributions of these key intermolecular contacts to the total Hirshfeld surface for each of the two independent molecules.

| Intermolecular Contact Type | Molecule 1 (% of Hirshfeld Surface) | Molecule 2 (% of Hirshfeld Surface) |

|---|---|---|

| N⋯H/H⋯N | 34.3 | 28.8 |

| H⋯H | 13.5 | 18.2 |

| C⋯H/H⋯C | 11.9 | 12.6 |

| O⋯H/H⋯O | 12.2 | 11.6 |

| F⋯H/H⋯F | 9.7 | 12.6 |

Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a visual summary of the intermolecular contacts in the crystal. researchgate.net For this compound, these plots reveal distinct features corresponding to specific interactions. researchgate.net

Density Functional Theory (DFT) Investigations

While Hirshfeld surface analysis provides a detailed picture of the intermolecular interactions based on experimental crystal structure data, Density Functional Theory (DFT) offers a way to investigate the intrinsic electronic properties of a single molecule.

Based on the available scientific literature, detailed DFT investigations focusing specifically on the geometric optimization, frontier molecular orbitals (FMO), and molecular electrostatic potential (MEP) for this compound have not been reported. Computational studies on similar or related structures exist, but a dedicated analysis for this particular compound is not present in the reviewed sources. ajchem-a.com

Information regarding the geometric optimization of this compound through DFT calculations is not available in the reviewed literature. Such a study would typically involve calculating the lowest energy conformation of the molecule in the gas phase to understand its intrinsic structural parameters without the influence of crystal packing forces.

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been published for this compound. This type of analysis is valuable for predicting chemical reactivity and understanding electronic transitions within the molecule.

A Molecular Electrostatic Potential (MEP) map for this compound has not been reported in the searched scientific literature. An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other chemical species.

Molecular Docking Simulations for Ligand-Target Binding Prediction (Applied to derivatives formed from the compound)

The azide (B81097) functional group in this compound serves as a versatile handle for the synthesis of more complex molecules, particularly 1,2,3-triazole derivatives, through the well-established copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the straightforward linkage of the core acetamide (B32628) structure to a wide variety of alkyne-containing fragments, generating a library of novel compounds with diverse structural features. Computational molecular docking is a powerful tool used to predict the binding orientation and affinity of these synthesized derivatives with specific biological targets, thereby guiding the rational design of potent therapeutic agents.

Molecular docking simulations are instrumental in elucidating the potential interactions between a ligand (the synthesized derivative) and a protein's active site. By predicting the binding mode and estimating the binding energy, researchers can prioritize compounds for synthesis and biological evaluation, saving time and resources. The following sections detail research findings from molecular docking studies on triazole-based derivatives analogous to those that can be synthesized from this compound.

Detailed Research Findings

Recent studies have explored the synthesis of various 1,2,3-triazole derivatives and their subsequent evaluation as inhibitors of clinically relevant enzymes through molecular docking. For instance, a series of novel 1,2,3-triazole derivatives were synthesized and evaluated for their inhibitory activities against human carbonic anhydrase isoforms (hCA I and hCA II) and acetylcholinesterase (AChE), which are key targets in managing neurological and metabolic disorders. nih.gov The in silico docking studies for these compounds confirmed strong interactions with the crucial amino acid residues within the active sites of these enzymes. nih.gov

In another study, structural hybrids of 1,2,4-triazole (B32235) and acetamide were designed and synthesized. nih.gov These compounds were then subjected to molecular docking against c-kit tyrosine kinase and protein kinase B, which are implicated in the progression of hepatocellular carcinoma. nih.gov The docking results revealed excellent binding affinities, highlighting the potential of these molecules as anti-cancer agents. nih.gov The interactions primarily involved hydrophobic contacts and hydrogen bonding within the receptor's binding pocket. nih.gov

Furthermore, the antimicrobial potential of novel bis-1,2,4-triazole derivatives has been investigated. nih.gov Molecular docking of the most active compound against thymidine (B127349) phosphorylase (TP) from E. coli was performed to understand its binding mechanism. The study identified key interactions with nine amino acids in the active site, supporting its potential as an anti-tumor agent by inhibiting a crucial enzyme for bacterial survival and tumor growth. nih.gov

The versatility of the triazole scaffold, readily accessible from azido-acetamides, is further demonstrated in studies targeting other enzymes. For example, molecular docking has been employed to predict the antifungal activity of triazole derivatives by studying their interaction with the CYP51A1 enzyme. ajphs.com These computational predictions often correlate well with experimental findings, validating the use of in silico methods in drug discovery. ajphs.com

The following interactive data tables summarize the findings from these molecular docking studies, showcasing the predicted binding affinities and key interactions of various triazole derivatives with their respective biological targets.

Molecular Docking of 1,2,3-Triazole Derivatives Against hCA Isoforms and AChE nih.gov

| Compound | Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 4f | hCA I | - | His94, His96, His119, Thr199, Thr200 |

| 4g | hCA I | - | His94, His96, His119, Thr199, Thr200 |

| 4f | hCA II | - | His94, His96, His119, Thr199, Thr200 |

| 4g | hCA II | - | His94, His96, His119, Thr199, Thr200 |

| 4f | AChE | - | Tyr121, Trp279, Phe330, Tyr334 |

| 4g | AChE | - | Tyr121, Trp279, Phe330, Tyr334 |

Molecular Docking of 1,2,4-Triazole-Acetamide Hybrids Against Cancer-Related Kinases nih.gov

| Compound | Target | Binding Affinity (kcal/mol) | Interaction Types |

|---|---|---|---|

| 7a | c-kit tyrosine kinase | -149.371 | Hydrophobic, Hydrogen bonding |

| 7b | c-kit tyrosine kinase | -152.876 | Hydrophobic, Hydrogen bonding |

| 7c | c-kit tyrosine kinase | -158.992 | Hydrophobic, Hydrogen bonding |

| 7d | c-kit tyrosine kinase | -165.911 | Hydrophobic, Hydrogen bonding |

| 7e | c-kit tyrosine kinase | -168.435 | Hydrophobic, Hydrogen bonding |

| 7f | c-kit tyrosine kinase | -176.749 | Hydrophobic, Hydrogen bonding |

| 7a | Protein kinase B | -144.981 | Hydrophobic, Hydrogen bonding |

| 7b | Protein kinase B | -147.112 | Hydrophobic, Hydrogen bonding |

| 7c | Protein kinase B | -155.768 | Hydrophobic, Hydrogen bonding |

| 7d | Protein kinase B | -162.834 | Hydrophobic, Hydrogen bonding |

| 7e | Protein kinase B | -165.211 | Hydrophobic, Hydrogen bonding |

| 7f | Protein kinase B | -170.066 | Hydrophobic, Hydrogen bonding |

Molecular Docking of Bis-1,2,4-Triazole Derivative Against E. coli Thymidine Phosphorylase nih.gov

| Compound | Target | Binding Affinity (kcal/mol) | Interacting Amino Acids |

|---|---|---|---|

| 2 | Thymidine Phosphorylase (PDB: 4LHM) | - | Ser96, Gly100, Lys101, Met104, Leu105, Phe154, Arg158, His203, Val205 |

Applications in Chemical Biology and Research Tool Development

Bioconjugation Reagent Design

The azide (B81097) moiety is a key functional group for bioconjugation, primarily through its participation in the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, cornerstones of "click chemistry." These reactions allow for the covalent attachment of the acetamide (B32628) to biomolecules or surfaces that have been functionalized with a corresponding alkyne group. The N-(4-fluorophenyl)acetamide portion of the molecule can influence the physicochemical properties of the resulting conjugate, such as solubility and potential for non-covalent interactions.

In the field of proteomics, the ability to selectively label and identify proteins is crucial for understanding their function, localization, and interactions. While direct studies employing 2-azido-N-(4-fluorophenyl)acetamide as a labeling reagent in proteomics are not extensively documented, its chemical nature makes it a plausible candidate for such applications. Azide-containing small molecules are widely used for activity-based protein profiling (ABPP) and for the metabolic labeling of newly synthesized proteins.

For instance, in a typical ABPP workflow, an alkyne-tagged probe could be designed to react with a specific class of enzymes. Subsequent treatment with this compound, which could be further modified with a reporter tag (e.g., a fluorophore or biotin) attached to the phenyl ring or as a separate entity, would allow for the detection and enrichment of the labeled proteins. The general principle of using azide-alkyne click chemistry is well-established for identifying protein targets and studying post-translational modifications. mdpi.comnih.gov

Table 1: Potential Steps in Proteomic Labeling using an Azido (B1232118) Reagent

| Step | Description |

| 1. Probe Design | An alkyne-containing probe is synthesized to target a specific protein or enzyme class. |

| 2. Labeling | The biological sample (e.g., cell lysate, live cells) is incubated with the alkyne probe. |

| 3. Click Reaction | The azide-functionalized reagent, such as a derivative of this compound, is added along with the necessary catalysts (for CuAAC) to covalently link to the alkyne-labeled proteins. |

| 4. Detection/Enrichment | The now-tagged proteins can be visualized via a fluorescent reporter or enriched for mass spectrometry analysis using a biotin (B1667282) tag. |

The development of chemical probes to study biomolecular interactions is another area where this compound could serve as a valuable component. The azide group provides a chemical handle for attaching this molecule to other functional moieties, such as a photo-crosslinker, a fluorescent dye, or an affinity tag. The N-(4-fluorophenyl)acetamide core can act as a recognition element for a specific biological target.

For example, a probe could be constructed where the acetamide scaffold binds to the active site of an enzyme. Upon exposure to UV light (if a photo-crosslinker is incorporated), a covalent bond would form between the probe and the enzyme, allowing for the identification of the binding site. The azide group could then be used to "click" on a reporter tag for visualization or purification. While specific probes based on this compound have not been detailed in the literature, the modular nature of its synthesis allows for such rational design.

Scaffold for the Generation of Bioactive Molecule Libraries

The N-arylacetamide framework is a common feature in many biologically active compounds. nih.govutoronto.ca Therefore, this compound represents a valuable starting point for the synthesis of libraries of new chemical entities with potential therapeutic applications. The azide group can be readily transformed into other nitrogen-containing functional groups, such as amines or triazoles, through well-established chemical reactions, further expanding the chemical diversity of the resulting library. nih.gov

Protein tyrosine phosphatases (PTPs) are a class of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and metabolic disorders. Consequently, the development of PTP inhibitors is an active area of pharmaceutical research. utoronto.ca Aryl acetamide structures are known to be features of some enzyme inhibitors.

While there is no direct evidence of this compound being used as a precursor for PTP inhibitors, its structure contains elements that are amenable to the design of such molecules. The N-(4-fluorophenyl)acetamide moiety could serve as a scaffold that orients functional groups to interact with the active site of a PTP. The azide group offers a versatile handle for introducing diversity into a library of potential inhibitors through click chemistry, for example, by attaching various substituted alkynes to generate a series of triazole-containing derivatives. These derivatives could then be screened for their inhibitory activity against a panel of PTPs.

Table 2: Research Findings on Related Enzyme Inhibitors

| Compound Class | Enzyme Target | Research Focus |

| Aryloxymethylphosphonates | Protein Tyrosine Phosphatases | Synthesis and evaluation as nonhydrolyzable phosphotyrosine surrogates. nih.gov |

| Pleiotrophin mimics | Protein Tyrosine-Phosphatase Receptor Z1 (PTPRZ1) | Design of blood-brain barrier permeable inhibitors for CNS disorders. nih.gov |

| Phenoxy acetamide derivatives | Various enzymes | Review of synthesis and pharmacological activities, including anti-inflammatory and anti-cancer. nih.gov |

The versatility of the N-arylacetamide scaffold and the azide functional group makes this compound a useful building block for the synthesis of a wide range of pharmaceutically relevant derivatives. Current time information in Bangalore, IN. The azide can be reduced to an amine, which can then be further functionalized, or it can participate in cycloaddition reactions to form heterocyclic rings like triazoles, which are common in medicinal chemistry. nih.gov

For example, azido-containing nucleoside analogues have been investigated as antiviral agents. nih.gov Similarly, the synthesis of azido derivatives of natural products has been explored to enhance their anticancer properties. nih.gov The phenoxy acetamide core itself is present in compounds with a variety of biological activities, including analgesic, anti-convulsant, and anti-depressant effects. nih.gov By using this compound as a starting material, medicinal chemists can systematically modify the structure to optimize for a desired pharmacological activity.

Future Directions and Emerging Research Avenues

Exploration of Novel Derivatization and Functionalization Pathways

The true potential of 2-azido-N-(4-fluorophenyl)acetamide lies in its capacity to serve as a precursor to a diverse array of more complex molecules. The azide (B81097) (-N₃) group is a particularly reactive handle, opening up numerous possibilities for chemical modification. ontosight.ai

Future research will undoubtedly focus on leveraging the azide for cycloaddition reactions , most notably the Nobel Prize-winning "click chemistry." ontosight.ai The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) are powerful techniques for creating stable triazole rings. This allows for the straightforward linkage of the core acetamide (B32628) structure to other molecules, including biomolecules, polymers, or other pharmacologically active fragments.

Another key pathway involves the reduction of the azide group to a primary amine. This transformation would yield N-(4-fluorophenyl)-2-aminoacetamide, a diamine derivative that can be further functionalized through acylation, alkylation, or sulfonylation, leading to vast libraries of new compounds with potentially unique biological activities.

Furthermore, the Staudinger reaction , involving the treatment of the azide with a phosphine, can generate an aza-ylide. This intermediate can be trapped with an electrophile, such as an aldehyde, to form imines, providing another route to novel derivatives. The exploration of these pathways is crucial for expanding the chemical space accessible from this starting material.

Table 1: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents/Conditions | Product Class | Potential Applications |

| Click Chemistry (CuAAC) | Terminal Alkyne, Copper(I) Catalyst | 1,2,3-Triazoles | Bioconjugation, Drug Discovery, Materials Science |

| Azide Reduction | H₂, Pd/C or PPh₃, H₂O | Primary Amines | Synthesis of Amides, Sulfonamides, Peptidomimetics |

| Staudinger Ligation | Phosphine, Electrophile (e.g., Aldehyde) | Imines, Amides | Peptide Synthesis, Chemical Ligation |

| [3+2] Cycloadditions | Alkenes, Nitriles | Tetrazoles, Triazolines | Heterocyclic Synthesis, Medicinal Chemistry |

Advanced Computational Approaches for Structure-Function Relationship Prediction

As new derivatives are synthesized, understanding the relationship between their three-dimensional structure and their biological or material properties is paramount. Advanced computational chemistry will play a critical role in this endeavor.

Quantum mechanics (QM) calculations can be used to model the electronic structure and reactivity of this compound and its derivatives, providing insights into reaction mechanisms and stability. Molecular dynamics (MD) simulations can predict how these molecules interact with biological targets, such as enzymes or receptors, by simulating their movement and binding over time. nih.gov

A significant future direction is the development of robust Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. By correlating computed molecular descriptors (e.g., electronic properties, shape, hydrophobicity) of a series of derivatives with their experimentally measured biological activity or physical properties, these models can predict the potency and characteristics of yet-to-be-synthesized compounds. nih.gov This in silico screening approach can prioritize the most promising candidates for synthesis, saving considerable time and resources. Analysis of intermolecular interactions, such as the hydrogen bonds and π-stacking observed in the crystal structure of the parent compound, will be crucial for refining these predictive models. nih.goviucr.org

Integration with High-Throughput Screening Platforms for Lead Discovery

To efficiently evaluate the therapeutic potential of the large libraries of compounds derived from this compound, integration with high-throughput screening (HTS) platforms is essential. HTS allows for the rapid, automated testing of thousands of compounds against a specific biological target. nih.govyoutube.com

Future work will involve developing and adapting biochemical and cell-based assays for HTS. For instance, if derivatives are designed as potential enzyme inhibitors, assays measuring enzyme activity in the presence of each compound can be miniaturized for use in 384-well or 1536-well plates. nih.gov Given that N-arylacetamides have been investigated as potential anticancer and antimicrobial agents, cell-based HTS assays measuring cell viability, proliferation, or specific cellular events (e.g., apoptosis) will be particularly relevant. nih.govijcce.ac.ir

The discovery of new lead compounds can be significantly accelerated by this approach. nih.gov For example, a library of triazole derivatives synthesized via click chemistry could be rapidly screened against a panel of cancer cell lines or pathogenic bacteria. ontosight.aiijcce.ac.ir The data generated from these screens, often referred to as "big data," can then be fed back into the computational models (see 8.2) to refine the structure-activity relationships and guide the design of the next generation of more potent and selective compounds, creating a closed-loop, iterative process of drug discovery. youtube.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-azido-N-(4-fluorophenyl)acetamide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, a chloroacetamide precursor (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) can undergo azide substitution using sodium azide in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours. Monitoring reaction progress via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields .

- Optimization : Adjusting stoichiometry, solvent polarity, and temperature can mitigate side reactions like hydrolysis. Evidence from analogous azido compounds suggests that anhydrous conditions and inert atmospheres improve azide stability .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include the azide proton (δ ~4.1–4.2 ppm, singlet) and fluorophenyl aromatic protons (δ ~6.9–7.5 ppm). Carbonyl (C=O) appears at δ ~165–170 ppm .

- IR : Strong azide (N₃) stretch at ~2100 cm⁻¹ and amide C=O at ~1670 cm⁻¹ .

Q. How should researchers handle and store this compound safely?

- Safety Protocols :

- Storage : Keep in airtight containers at –20°C, away from light and moisture, due to the azide group’s thermal and shock sensitivity .

- Handling : Use explosion-proof equipment, avoid metal contact, and employ fume hoods to prevent inhalation of toxic vapors .

Advanced Research Questions

Q. What mechanistic insights explain the azide group’s reactivity in click chemistry applications?

- Mechanism : The azide participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole derivatives. Computational studies suggest electron-withdrawing groups (e.g., 4-fluorophenyl) enhance reaction rates by polarizing the azide moiety .

- Experimental Design : Track reaction kinetics via in situ IR or HPLC. Control Cu(I) catalyst loading (0.1–1 mol%) and monitor triazole formation via ¹H NMR (δ ~7.5–8.0 ppm, triazole protons) .

Q. How do hydrogen-bonding networks and crystal packing influence its solid-state properties?

- Structural Analysis : SXRD reveals intramolecular C–H⋯O interactions forming six-membered rings, while intermolecular N–H⋯O bonds create infinite chains (e.g., along the c-axis). These interactions affect melting points and solubility .

- Contradictions : Discrepancies in reported lattice parameters may arise from polymorphism or solvent inclusion. Refinement with Flack parameter (e.g., SHELXL) resolves enantiopurity in non-centrosymmetric crystals .

Q. What strategies resolve contradictions in spectral data interpretation for derivatives?

- Case Study : Overlapping NMR signals (e.g., fluorophenyl and azide protons) can be deconvoluted via 2D NMR (COSY, HSQC). For azido compounds, dynamic NMR experiments at variable temperatures distinguish rotamers .

- Validation : Cross-reference crystallographic data (bond lengths/angles) with DFT-optimized structures to validate spectral assignments .

Q. How does the compound’s stability vary under acidic/basic or thermal conditions?

- Decomposition Pathways :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.